Olive oil - 8001-25-0

Olive oil

Catalog Number: EVT-6727739
CAS Number: 8001-25-0
Molecular Formula: C98H184O10
Molecular Weight: 1522.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olive oil, specifically extra virgin olive oil, is studied for its biological activities in cellular and animal models. [, , , , , , ] Its components, including oleic acid and polyphenols, exhibit antioxidant, anti-inflammatory, and potential anticancer properties. [, , , , , , , , ]

Future Directions
  • Exploring the potential of novel analytical techniques: Utilizing advanced techniques like metabolomics and lipidomics to gain deeper insights into olive oil composition and its impact on health. [, ]

Biology

Source

Olive oil is derived from the fruit of the olive tree, primarily cultivated in Mediterranean regions such as Spain, Italy, Greece, and Turkey. The extraction process involves pressing or crushing olives to release their oil content. The quality and characteristics of the oil can vary significantly based on factors such as the olive variety, growing conditions, and extraction methods employed.

Classification

Olive oil is classified into several categories based on chemical composition and sensory characteristics:

  • Extra Virgin Olive Oil: Cold-pressed from fresh olives with no defects and an acidity level of less than 0.8%.
  • Virgin Olive Oil: Also cold-pressed but may have slight defects; acidity levels up to 2%.
  • Refined Olive Oil: Made from virgin olive oils that have been refined to remove defects; typically has a neutral flavor.
  • Olive Pomace Oil: Extracted from the leftover pulp after the first pressing, often using solvents.
Synthesis Analysis

Methods

Olive oil synthesis primarily refers to the extraction processes rather than chemical synthesis as seen in other compounds. The main methods include:

  • Cold Pressing: Mechanical extraction without heat, preserving flavor and nutrients.
  • Hot Extraction: Involves heating olives to increase yield but may degrade quality.
  • Solvent Extraction: Uses solvents to extract oil from pomace; often results in lower quality oil.

Technical Details

The cold pressing method involves crushing olives to form a paste, which is then mechanically pressed to separate the oil from the solid components. This method retains most of the oil's natural flavors and health benefits. Hot extraction involves heating the paste before pressing, which can increase yield but may also lead to oxidation and loss of volatile compounds.

Molecular Structure Analysis

Structure

The primary components of olive oil are triglycerides, which consist of three fatty acid molecules esterified to a glycerol backbone. The fatty acids can vary widely in structure, including:

  • Monounsaturated Fatty Acids: Such as oleic acid (C18:1).
  • Polyunsaturated Fatty Acids: Such as linoleic acid (C18:2).
  • Saturated Fatty Acids: Such as palmitic acid (C16:0).

Data

The molecular formula for oleic acid is C18H34O2, with a molecular weight of approximately 282.47 g/mol. The structural representation can be depicted as follows:

TriglycerideGlycerol+3×Fatty Acids\text{Triglyceride}\rightarrow \text{Glycerol}+3\times \text{Fatty Acids}
Chemical Reactions Analysis

Reactions

Olive oil undergoes several chemical reactions during processing and storage:

  • Hydrolysis: Breakdown of triglycerides into free fatty acids and glycerol.
  • Oxidation: Reaction with oxygen leading to rancidity; this process can be accelerated by light and heat.
  • Esterification: Formation of esters when fatty acids react with alcohols.

Technical Details

The oxidation process can be monitored through parameters such as peroxide value (PV) and anisidine value (AV), which indicate the extent of primary and secondary oxidation products. High levels of these values suggest poor quality or rancidity.

Mechanism of Action

Process

The health benefits attributed to olive oil are largely due to its high content of monounsaturated fats and bioactive compounds such as phenolic compounds. These compounds exhibit antioxidant properties that help mitigate oxidative stress in the body.

Data

Research indicates that phenolic compounds like oleuropein and hydroxytyrosol contribute significantly to the anti-inflammatory effects associated with olive oil consumption. Studies have shown that regular intake can lower markers of inflammation and improve cardiovascular health.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Ranges from green to golden-yellow depending on the type of olives used.
  • Odor: Characteristic fruity or grassy aroma.
  • Taste: Can be fruity, bitter, or pungent depending on processing.

Chemical Properties

Key chemical properties include:

  • Acidity Level: A measure of free fatty acids; extra virgin olive oil should have less than 0.8% acidity.
  • Peroxide Value: Indicates freshness; lower values signify better quality.

Relevant data includes typical ranges for these parameters:

PropertyExtra Virgin Olive OilVirgin Olive OilRefined Olive Oil
Acidity (%)< 0.8< 2< 0.3
Peroxide Value (meq O2/kg)< 20< 20< 10
Applications

Scientific Uses

Olive oil is not only a culinary staple but also plays significant roles in scientific research:

  • Nutraceuticals: Investigated for cardiovascular benefits due to its lipid profile.
  • Cosmetics: Used in formulations for its moisturizing properties.
  • Pharmaceuticals: Explored for potential therapeutic effects against diseases such as cancer due to its bioactive compounds.
Historical Context and Cultural Significance of Olive Oil in Human Civilization

Evolution of Olive Cultivation and Oil Production in Mediterranean Societies

The domestication of Olea europaea L. represents one of humanity's earliest agricultural achievements, with archaeological evidence tracing olive cultivation to the 6th millennium BCE in regions corresponding to modern-day Greece and Crete [1] [6]. Minoan civilization (circa 2500 BCE) developed sophisticated oil production techniques, evidenced by excavated hydraulic presses and storage facilities at palace complexes like Knossos, where olive oil functioned as both economic currency and sacred substance [6]. The technological evolution of extraction methods reveals a remarkable progression:

  • Primitive Methods (3500-2000 BCE): Stone mortars and lever presses generated limited yields through manual crushing [8].
  • Roman Industrialization (146 BCE-330 CE): Monumental trapetum mills featuring rotary stones and screw presses increased efficiency, enabling annual production exceeding 10 million liters in some provinces [8].
  • Byzantine and Islamic Innovations (4th-13th century): Monasteries preserved oil-making knowledge while potential water-powered mills emerged in Islamic territories, though their prevalence remains debated [8].
  • Renaissance Transformations (16th century): The introduction of hydraulic presses using water pressure revolutionized output, facilitating large-scale export from Italian city-states [8].
  • Modern Mechanization (20th-21st century): Continuous centrifugation systems replaced traditional presses, reducing labor while improving hygiene and yield [6].

Table 1: Evolution of Olive Oil Production Technologies

Historical PeriodDominant TechnologyProduction ScaleKey Innovations
Minoan (2500 BCE)Mortar & lever pressArtisanal (<100L/day)First oil storage palaces
Classical Greek (800-146 BCE)Rotary mill & beam pressSmall communalStandardized amphorae
Roman Empire (146 BCE-330 CE)Trapetum & screw pressIndustrial (10M+ L/year)Pompeian lever presses
Renaissance (15-17th c.)Hydraulic pressRegional exportIron components
Modern Era (21st c.)Centrifugation systemsGlobal mass productionTemperature-controlled malaxation

The cultural symbolism embedded in Mediterranean societies is profound: Greek mythology attributed the olive tree's creation to Athena, establishing it as an enduring symbol of peace, wisdom, and divine blessing [5]. Olympic athletes anointed themselves with sacred oil, while victors received olive wreaths - practices reflecting the plant's association with physical excellence and spiritual purity [1]. Homer's epithet "liquid gold" encapsulated olive oil's perceived value, exceeding mere nutrition to represent civilizational sophistication [1] [5].

Role of Olive Oil in the Mediterranean Diet: Socioeconomic and Health Paradigms

The Mediterranean diet (MedDiet) represents a unique nutritional paradigm where olive oil constitutes 98% of added fats, distinguishing it from other dietary patterns [9]. UNESCO's designation of MedDiet as Intangible Cultural Heritage (2010) specifically recognizes olive oil's centrality in forming a cultural ecosystem encompassing agricultural practices, communal meals, and seasonal rituals [9]. Socioeconomic studies reveal fascinating consumption patterns:

In Portugal, despite 62% population awareness of MedDiet principles, adherence has significantly declined except for olive oil usage, which remains at 95% penetration across all socioeconomic strata [9]. Consumer segmentation identifies five distinct profiles: "MedDiet lifestyle followers" (11%) demonstrate comprehensive adherence, while "olive oil lovers" (20%) prioritize oil quality while neglecting other elements like legume and fish consumption [9]. Financial barriers significantly impact patterns - the 30% higher cost of fish versus meat explains its lower consumption frequency despite recognized health benefits [9].

Table 2: Mediterranean Diet Components and Cardiovascular Impact (PREDIMED Study Data)

Dietary ComponentRecommended ServingsCardiovascular Risk ReductionKey Protective Compounds
Extra Virgin Olive Oil>4 tbsp/day30% (vs. low-fat diet)Oleocanthal, oleuropein
Nuts3+ servings/week28% (hazard ratio 0.72)Alpha-linolenic acid, fiber
Fish/Seafood3+ servings/week23% risk reductionOmega-3 fatty acids
Fruits/Vegetables6+ combined servings22% lower incidencePolyphenols, flavonoids
Legumes3+ servings/weekSignificant secondary preventionPlant proteins, resistant starch

The PREDIMED study (7447 high-risk participants) demonstrated that MedDiet supplemented with extra virgin olive oil (EVOO) reduced major cardiovascular events by 30% compared to low-fat controls through multiple biological pathways [2] [4]:

  • Lipid Modulation: EVOO's monounsaturated fatty acids (MUFAs: 70-85% oleic acid) increase HDL while decreasing LDL oxidation susceptibility [4].
  • Vasoprotective Effects: Phenolic compounds (hydroxytyrosol, oleocanthal) suppress endothelin-1 (ET-1) and downregulate ETAR/ETBR receptors, reducing hypertension risk [2].
  • Glycemic Control: Secoiridoids enhance incretin secretion (GLP-1, PYY), improving insulin sensitivity and satiety signaling [2].
  • Epigenetic Influences: EVOO phenols modulate DNA methylation patterns in genes related to inflammation (e.g., NF-κB pathway) and oxidative stress [2].

Regulatory Frameworks and Standardization by International Bodies

Olive oil's economic importance and vulnerability to adulteration necessitated rigorous standardization. Three principal frameworks govern global quality assurance:

International Olive Council (IOC) standards establish universal benchmarks through chemical and sensory parameters updated biannually by expert panels [3]. The classification hierarchy distinguishes:

  • Extra Virgin Olive Oil (EVOO): Free acidity ≤0.8%, peroxide value ≤20 mEqO₂/kg, zero sensory defects
  • Virgin Olive Oil: Acidity ≤2.0%, minor sensory defects permitted
  • Lampante Oil: Acidity >2.0%, unsuitable for consumption without refining [4]

European Union Regulation (EU) 2022/2104 supersedes earlier standards with stricter provisions:

  • Mandates traceability systems documenting origin from grove to bottling
  • Prohibits misleading origin claims (e.g., "Imported from Italy" without percentage disclosure)
  • Requires batch-specific chemical documentation including UV absorption (K₂₇₀ ≤ 0.22) and sterol profiles [7]

Analytical Authentication Methods employ multi-parameter verification:

  • Fatty Acid Chromatography: Detects adulteration with seed oils (e.g., linoleic acid >12% suggests contamination)
  • Sterol Profiling: Identifies forbidden refining processes (e.g., campesterol >4.0% indicates non-virgin oil)
  • DNA Barcoding (Emerging): Silica particles with synthetic DNA sequences detect adulteration at 1 ppb concentration [10]

Table 3: Comparative Regulatory Standards for Extra Virgin Olive Oil

ParameterIOC StandardEU RegulationDetection Method
Free Acidity≤0.8% (oleic)≤0.8% (oleic)Titration (COI/T.20)
Peroxide Value≤20 mEqO₂/kg≤20 mEqO₂/kgIodometric titration
UV Absorbance (K₂₇₀)≤0.22≤0.22Spectrophotometry
Pyropheophytins-≤17% (indicates age)HPLC-UV
Fatty Acid CompositionSpecific rangesSpecific rangesGC-FID
Sensory DefectsZero (median)Zero (median)Panel assessment

Despite regulatory advances, enforcement challenges persist. The toxic oil syndrome disaster (1981, Spain), where adulterated oil caused 700 deaths, underscores public health consequences of inadequate oversight [10]. Modern studies estimate 20% of "extra virgin" oils fail authenticity testing, primarily through:

  • Undisclosed Blending: Refined olive oils or seed oils mixed into EVOO
  • Deodorization: Soft-column processing removes defects but destroys beneficial phenols
  • Mislabeling: False geographical indications despite multi-country sourcing [10]

Industry-led certification programs (e.g., North American Olive Oil Association's biannual testing) supplement regulatory frameworks but face criticism for producer-funded models. The convergence of chemical verification, digital traceability, and harmonized standards represents the future of olive oil authentication [3] [7] [10].

Properties

CAS Number

8001-25-0

Product Name

Olive oil

IUPAC Name

ethyl hexadecanoate;ethyl octadeca-9,12-dienoate;ethyl octadecanoate;ethyl octadeca-9,12,15-trienoate;ethyl octadec-9-enoate

Molecular Formula

C98H184O10

Molecular Weight

1522.5 g/mol

InChI

InChI=1S/C20H40O2.C20H38O2.C20H36O2.C20H34O2.C18H36O2/c4*1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-19H2,1-2H3;11-12H,3-10,13-19H2,1-2H3;8-9,11-12H,3-7,10,13-19H2,1-2H3;5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3;3-17H2,1-2H3

InChI Key

NWUIOBPENFDKLG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC

Solubility

Soluble in ether, chloroform, and carbon disulfide; sparingly soluble in alcohol
Slightly soluble in alcohol; miscible with ether, chloroform, carbon disulfide
INSOL IN WATER

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC

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